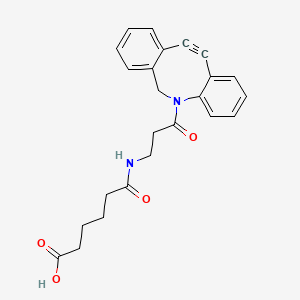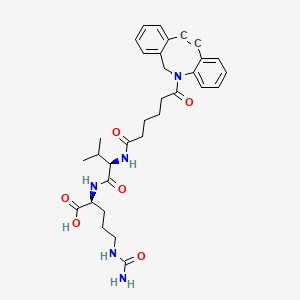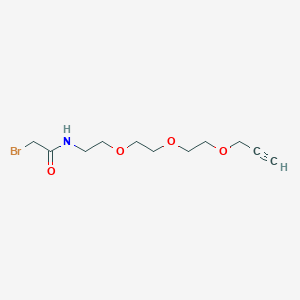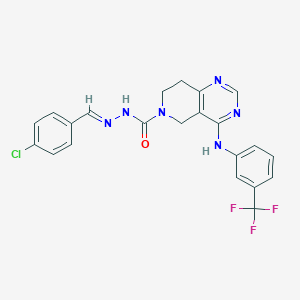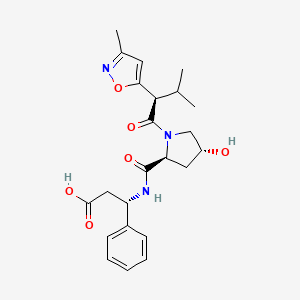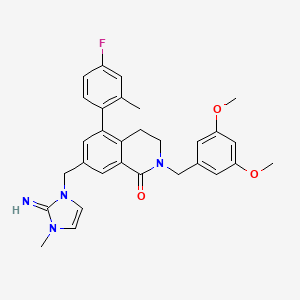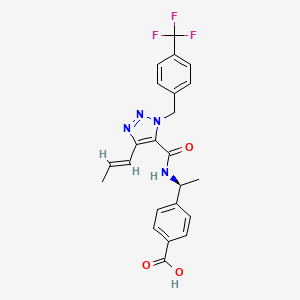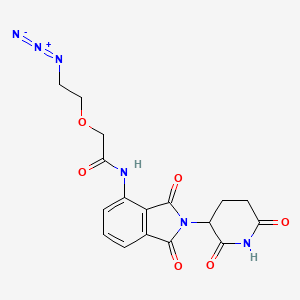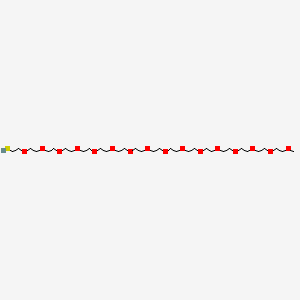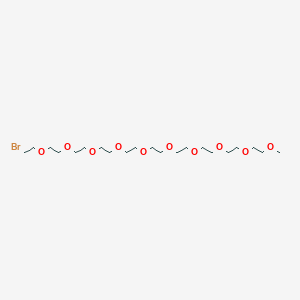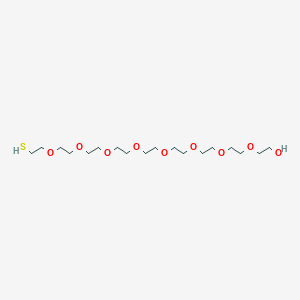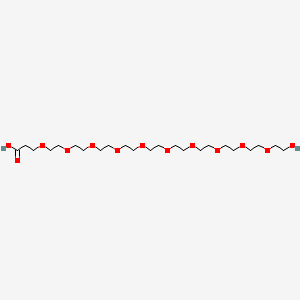
Thiol-PEG5-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiol-PEG5-alcohol: is a polyethylene glycol (PEG)-based compound with the molecular formula C₁₀H₂₂O₅S and a molecular weight of 254.34 g/mol. It is a heterobifunctional PEG derivative, meaning it contains two different functional groups: a thiol (-SH) group and an alcohol (-OH) group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions: Thiol-PEG5-alcohol can be synthesized through a series of chemical reactions involving the attachment of thiol and alcohol groups to a PEG backbone. One common method involves the reaction of a PEG derivative with a thiol-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes purification steps such as distillation and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions:
Oxidation: Thiol-PEG5-alcohol can undergo oxidation to form disulfides.
Reduction: The thiol group can be reduced back to its original form using reducing agents like dithiothreitol (DTT).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I₂) in an aqueous or organic solvent.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH)
Major Products:
科学研究应用
Chemistry: Thiol-PEG5-alcohol is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells. This application is crucial for developing targeted therapies for various diseases .
Biology: In biological research, this compound is used to modify proteins and other biomolecules, enhancing their solubility and stability. This modification is essential for studying protein-protein interactions and other cellular processes .
Medicine: this compound is employed in drug delivery systems to improve the bioavailability and pharmacokinetics of therapeutic agents. By conjugating this compound to drugs, researchers can enhance their solubility and reduce adverse effects .
Industry: In industrial applications, this compound is used in the synthesis of various polymers and materials. Its ability to form stable linkages with other molecules makes it valuable for creating advanced materials with specific properties .
作用机制
Thiol-PEG5-alcohol functions as a linker in PROTACs, which consist of two ligands connected by a PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The PEG backbone enhances the solubility and stability of the PROTAC molecule, ensuring efficient delivery and action within cells .
相似化合物的比较
Thiol-PEG3-alcohol: A shorter PEG-based linker with similar functional groups.
Thiol-PEG8-alcohol: A longer PEG-based linker with similar functional groups.
Thiol-PEG5-acid: A PEG-based linker with a carboxylic acid group instead of an alcohol group
Uniqueness: Thiol-PEG5-alcohol is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. This balance is crucial for its effectiveness as a linker in PROTACs and other applications. Additionally, the presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .
属性
IUPAC Name |
2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQZRZMZBOKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
